
Butanedioic acid, 2-(3,4-dimethylphenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2-(3,4-dimethylphenyl): is an organic compound with the molecular formula C12H14O4 It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a 3,4-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2-(3,4-dimethylphenyl) typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of butanedioic acid, 2-(3,4-dimethylphenyl) can be achieved through similar synthetic routes but optimized for larger quantities. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, 2-(3,4-dimethylphenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, 2-(3,4-dimethylphenyl) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of butanedioic acid, 2-(3,4-dimethylphenyl) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Butanedioic acid, 2-(3,4-dimethylphenyl) can be compared with other similar compounds, such as:
Succinic acid: A simple dicarboxylic acid with similar structural features but lacking the aromatic ring.
Phthalic acid: An aromatic dicarboxylic acid with a benzene ring, but with carboxyl groups in different positions.
Adipic acid: Another dicarboxylic acid with a longer carbon chain and no aromatic ring.
The uniqueness of butanedioic acid, 2-(3,4-dimethylphenyl) lies in its combination of an aromatic ring with a dicarboxylic acid structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)butanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-7-3-4-9(5-8(7)2)10(12(15)16)6-11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
SAGQMMVLQBJKSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


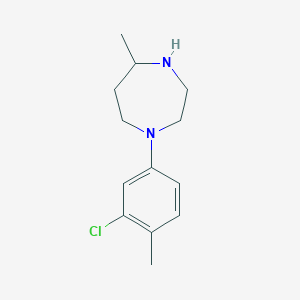
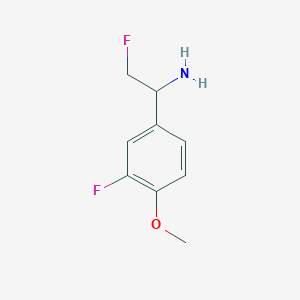
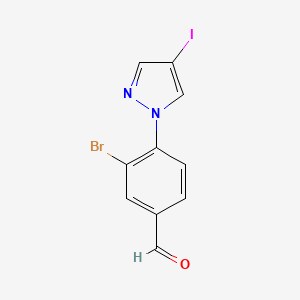
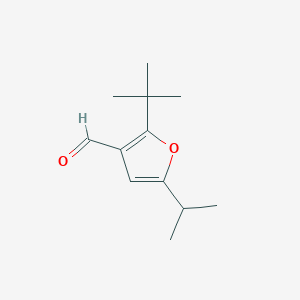

![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)
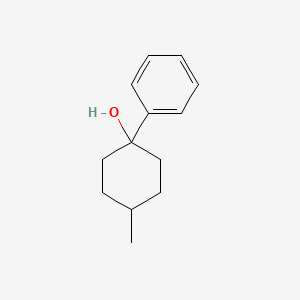
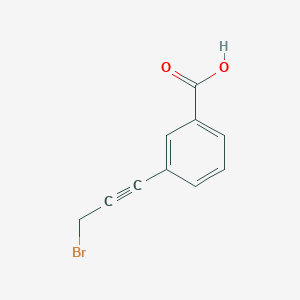
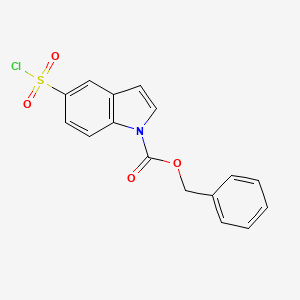

![4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13227192.png)
![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13227195.png)

![5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13227197.png)
